molecular formula C18H20N2O3 B5741593 N-[4-(butanoylamino)phenyl]-4-methoxybenzamide

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide

Cat. No.: B5741593
M. Wt: 312.4 g/mol
InChI Key: UJMLWWPTNHVPQS-UHFFFAOYSA-N
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Description

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide: is a synthetic organic compound with a molecular formula of C19H21N3O3S and a molecular weight of 371.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butanoylamino)phenyl]-4-methoxybenzamide can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth and zirconium tetrachloride under ultrasonic irradiation. This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(butanoylamino)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: N-[4-(butanoylamino)phenyl]-4-methoxybenzamide is used as a starting material for the synthesis of various derivatives and analogs. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its structural features make it a valuable candidate for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

  • N-[4-(butyrylamino)phenyl]-4-methoxybenzamide
  • N-[4-(butyrylamino)phenyl]isonicotinamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness: N-[4-(butanoylamino)phenyl]-4-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(23-2)12-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLWWPTNHVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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